

# 2-Amino-4-methoxybenzonitrile molecular weight and formula

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## Compound of Interest

Compound Name: 2-Amino-4-methoxybenzonitrile

Cat. No.: B1274900

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An In-Depth Technical Guide to **2-Amino-4-methoxybenzonitrile**: Properties, Synthesis, and Applications in Drug Discovery

## Introduction

**2-Amino-4-methoxybenzonitrile** is a substituted aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. Its molecular architecture, featuring a benzonitrile core functionalized with an amino and a methoxy group, makes it a versatile precursor for the synthesis of more complex heterocyclic systems and pharmacologically active molecules. The benzonitrile moiety itself is a well-recognized pharmacophore, present in numerous therapeutic agents where it can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of **2-Amino-4-methoxybenzonitrile**. We will delve into its core physicochemical properties, propose a rational synthetic pathway with detailed protocols, explore its applications as a key building block in drug discovery, and outline essential safety and handling procedures. The insights provided are grounded in established chemical principles and data from authoritative sources, reflecting the perspective of a Senior Application Scientist focused on practical and validated methodologies.

## Part 1: Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the foundation of its application in research and development. These parameters dictate its solubility, reactivity, and suitability for various analytical and synthetic protocols. The key properties of **2-Amino-4-methoxybenzonitrile** are summarized below.

Table 1: Physicochemical Data for **2-Amino-4-methoxybenzonitrile**

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>8</sub> N <sub>2</sub> O	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	148.16 g/mol	<a href="#">[1]</a>
CAS Number	38487-85-3	<a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	2-amino-4-methoxybenzonitrile	<a href="#">[1]</a>
Canonical SMILES	COc1=CC(=C(C=C1)C#N)N	<a href="#">[1]</a>
Appearance	Expected to be a solid at room temperature	N/A
Storage	Keep in dark place, inert atmosphere, room temperature	<a href="#">[3]</a>

The structure possesses key functional groups that inform its chemical behavior. The primary amine (-NH<sub>2</sub>) is a nucleophilic center and a hydrogen bond donor. The nitrile group (-C≡N) is a strong electron-withdrawing group and a hydrogen bond acceptor. The methoxy group (-OCH<sub>3</sub>) is an electron-donating group, which activates the aromatic ring towards electrophilic substitution at the ortho and para positions. This electronic interplay is crucial for designing synthetic transformations involving this molecule.

## Part 2: Synthesis of **2-Amino-4-methoxybenzonitrile**

While **2-Amino-4-methoxybenzonitrile** is available from commercial suppliers, understanding its synthesis provides valuable context for its reactivity and potential impurities. A plausible and efficient laboratory-scale synthesis can be designed from readily available starting materials. The following proposed pathway is based on well-established organic transformations.

## Proposed Synthetic Workflow

The synthesis begins with 3-hydroxybenzonitrile, proceeding through protection, methoxylation, nitration, and finally, reduction to yield the target compound. This multi-step process is designed to control regioselectivity and ensure high purity of the final product.

Caption: Proposed synthesis pathway for **2-Amino-4-methoxybenzonitrile**.

## Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on analogous reactions found in the literature for similar substituted benzonitriles[4].

### Step 1: Protection of the Hydroxyl Group

- Rationale: The hydroxyl group of 3-hydroxybenzonitrile is protected as a benzyl ether to prevent it from interfering with the subsequent nitration step. The benzyl group is chosen for its stability under nitrating conditions and its ease of removal via hydrogenolysis.
- Procedure:
  - To a solution of 3-hydroxybenzonitrile (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).
  - Add benzyl bromide (1.2 equivalents) dropwise at room temperature.
  - Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
  - After completion, cool the mixture, filter off the solids, and concentrate the filtrate under reduced pressure.
  - Purify the crude product by column chromatography to obtain 3-(benzyloxy)benzonitrile.

### Step 2: Nitration

- Rationale: A nitro group is introduced onto the aromatic ring. The directing effects of the benzyloxy (ortho, para-directing) and cyano (meta-directing) groups favor substitution at the

4-position.

- Procedure:

- Dissolve 3-(benzyloxy)benzonitrile (1 equivalent) in concentrated sulfuric acid at 0 °C.
- Slowly add a pre-cooled mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.
- Stir the reaction at 0 °C for 1-2 hours.
- Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is filtered, washed with water until neutral, and dried.

### Step 3: Reduction of the Nitro Group

- Rationale: The nitro group is selectively reduced to a primary amine using a standard reducing agent like tin(II) chloride. This transformation is a critical step to install the required amino functionality[5].
- Procedure:
  - Suspend the nitrated intermediate (1 equivalent) in ethanol or ethyl acetate.
  - Add a solution of tin(II) chloride dihydrate ( $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ , 3-4 equivalents) in concentrated hydrochloric acid.
  - Heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).
  - Cool the mixture, neutralize with a saturated sodium bicarbonate solution, and extract the product with ethyl acetate.
  - Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude amino compound.

(Note: The above synthesis describes the formation of an amino benzonitrile. The introduction of the methoxy group at the 4-position would require a different starting material or a more

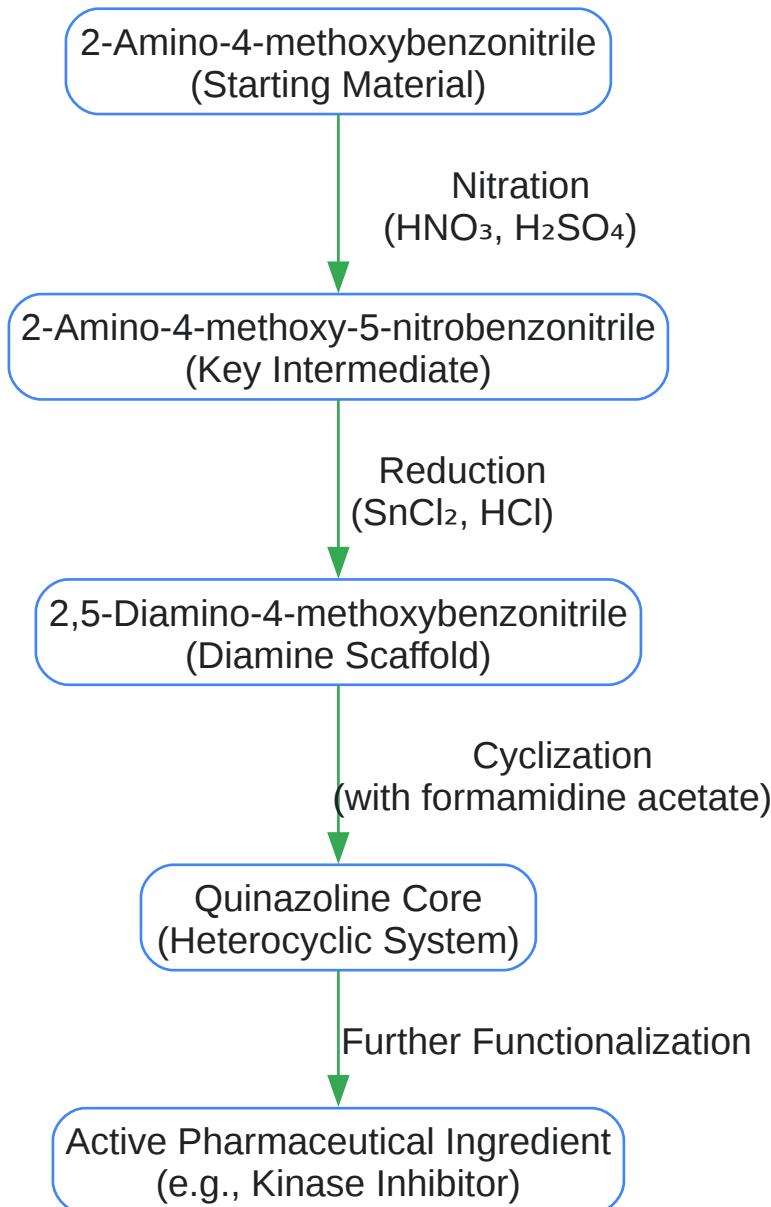
complex synthetic design, highlighting the value of **2-Amino-4-methoxybenzonitrile** as a pre-functionalized starting material.)

## Part 3: Applications in Drug Discovery

Substituted benzonitriles are crucial scaffolds in medicinal chemistry. The specific arrangement of functional groups in **2-Amino-4-methoxybenzonitrile** makes it a valuable intermediate for synthesizing targeted therapeutics, particularly kinase inhibitors.

### Role as a Precursor to EGFR Inhibitors

Closely related structures are key intermediates in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors like Gefitinib and Erlotinib, which are used in cancer therapy<sup>[5][6]</sup>. For instance, 2-Amino-4-methoxy-5-nitrobenzonitrile is a direct precursor in some synthetic routes to Gefitinib<sup>[5]</sup>. Therefore, **2-Amino-4-methoxybenzonitrile** serves as the immediate precursor to this key intermediate via a regioselective nitration reaction.

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Caption: Role of **2-Amino-4-methoxybenzonitrile** in a drug discovery workflow.

## Key Transformation: Nitration Protocol

The introduction of a nitro group at the 5-position is a critical step to enable further chemistry for building complex heterocyclic systems.

- Rationale:** The amino and methoxy groups are both strongly activating and ortho, para-directing. The position ortho to the amino group and meta to the nitrile group (C5) is sterically

accessible and electronically favored for electrophilic aromatic substitution.

- Procedure:[7]
  - Dissolution: Dissolve **2-amino-4-methoxybenzonitrile** (1 equivalent) in concentrated sulfuric acid, maintaining the temperature between 0-5 °C with an ice bath.
  - Nitration: Prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid. Add this mixture dropwise to the solution from Step 1, ensuring the temperature does not exceed 10 °C.
  - Reaction Monitoring: Stir the mixture at low temperature for 1-2 hours. Monitor the reaction's progress using TLC.
  - Quenching: Once the reaction is complete, carefully pour the mixture over a large volume of crushed ice to precipitate the product.
  - Isolation & Purification: Filter the solid product, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The crude 2-Amino-4-methoxy-5-nitrobenzonitrile can be further purified by recrystallization or column chromatography.

## Part 4: Safety, Handling, and Storage

Proper handling of all laboratory chemicals is paramount to ensuring personnel safety and experimental integrity.

- Hazard Profile: **2-Amino-4-methoxybenzonitrile** is classified as an irritant[2]. Related nitroaromatic and nitrile compounds can be hazardous, and specific toxicity data for this compound is limited[7]. Therefore, it should be handled with care.
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.
- Handling:
  - All work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or fumes[8][9].

- Avoid contact with skin, eyes, and clothing[8][9]. In case of contact, flush the affected area with copious amounts of water.
- Wash hands thoroughly after handling[8].
- Storage:
  - Store in a tightly-closed container in a cool, dry, and well-ventilated area[3].
  - Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.
  - The compound should be stored in a dark place under an inert atmosphere to maintain its stability[3].

## Conclusion

**2-Amino-4-methoxybenzonitrile** is more than a simple organic molecule; it is a strategically functionalized building block with significant potential in synthetic and medicinal chemistry. Its defined physicochemical properties and the predictable reactivity of its constituent functional groups make it a reliable starting material for complex molecular targets. As demonstrated, its role as a precursor to key intermediates for EGFR inhibitors underscores its importance in modern drug discovery pipelines. By adhering to the rigorous synthetic protocols and safety guidelines detailed in this guide, researchers can effectively harness the synthetic utility of **2-Amino-4-methoxybenzonitrile** to advance their scientific objectives.

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